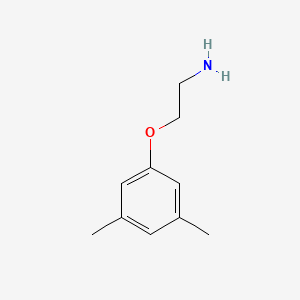

2-(3,5-Dimethylphenoxy)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)ethanamine typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

Reduction: 2-(3,5-Dimethylphenoxy)ethanol or 2-(3,5-dimethylphenyl)ethanamine.

Substitution: Various substituted phenoxyethanamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-(3,5-Dimethylphenoxy)ethanamine hydrochloride is used as a building block in chemistry. Studies indicate that it may modulate serotonin and dopamine pathways, which are critical in mood regulation. Animal studies also suggest that it may have antidepressant properties by enhancing serotonergic transmission, as well as anxiolytic properties by reducing anxiety-like behaviors.

Pharmacological Effects

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act on adrenergic receptors, potentially influencing norepinephrine pathways, and dopaminergic systems, possibly affecting dopamine levels. These interactions can modulate mood and cognition.

Pain Management

This compound is recognized for its potential in treating various pain conditions. It has been shown to alleviate symptoms associated with peripheral neuropathies such as diabetic neuropathy and trigeminal neuralgia. Studies also indicate its effectiveness in managing central pain conditions post-stroke or due to multiple sclerosis by acting as a sodium channel blocker.

Chemical Synthesis Intermediate

In organic chemistry, this compound hydrochloride serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications and reactions. It can be oxidized to form ketones or carboxylic acids, and reduction reactions can yield primary or secondary amines. Nucleophilic substitution can occur at the nitrogen atom with alkyl halides.

The biological activity of 2-(3,5-Dimethylphenoxy)ethylamine is primarily attributed to its interaction with neurotransmitter systems. It may act on adrenergic receptors, potentially influencing norepinephrine pathways, and dopaminergic systems, possibly affecting dopamine levels.

Pharmacokinetics

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

- 2-(2,6-Dimethylphenoxy)ethanamine

- 2-(2-Methylphenoxy)ethanamine

- Methyl 2-(3,5-dimethylphenoxy)propanoate

- 2-(2,5-Difluorophenyl)ethanamine

Comparison: 2-(3,5-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Biologische Aktivität

2-(3,5-Dimethylphenoxy)ethanamine, with the molecular formula C₁₀H₁₅NO, is an organic compound notable for its diverse biological activities. This compound features a phenoxy group that is substituted at the 3 and 5 positions with methyl groups, which contributes to its unique pharmacological properties. The compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key findings include:

The mechanisms through which this compound exerts its biological effects can be inferred from related compounds:

- Serotonin Receptor Interaction : Some phenethylamines and their derivatives have been shown to interact with serotonin receptors (e.g., 5-HT receptors). These interactions can lead to various pharmacological effects, including mood enhancement and modulation of anxiety .

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest in cancer cells. This effect is often associated with the induction of apoptosis and could be a critical pathway for therapeutic applications in oncology .

Table: Biological Activities of this compound and Related Compounds

Case Study: Vasodilatory Effects

In a controlled study involving animal models, researchers administered various dosages of related compounds intravenously. The results indicated that specific dosages significantly reduced blood pressure responses induced by reflex actions. This study underscores the potential clinical relevance of compounds like this compound in managing hypertension.

Case Study: Anticancer Properties

Another study focused on derivatives of phenolic compounds demonstrated their ability to induce apoptosis in glioma cells. The mechanism involved cell cycle arrest at different phases (G0/G1 and S phases), suggesting that similar actions could be anticipated from this compound based on structural analogies .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYMKIVDOTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364633 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-46-8 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.